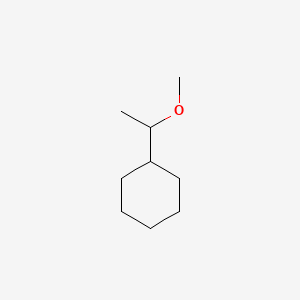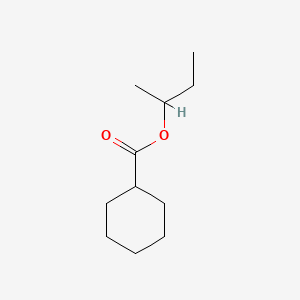
1-Methylpropyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpropyl cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It is also known as butan-2-yl cyclohexanecarboxylate. This compound is characterized by its ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol.
Preparation Methods
The synthesis of 1-Methylpropyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with butan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-Methylpropyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid or other oxidized products.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methylpropyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may serve as a model compound for studying ester-based drug delivery systems.
Industry: The ester is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-Methylpropyl cyclohexanecarboxylate involves its interaction with specific enzymes that catalyze the hydrolysis of the ester bond. This hydrolysis results in the formation of cyclohexanecarboxylic acid and butan-2-ol. The molecular targets and pathways involved in this process include esterases and other hydrolytic enzymes .
Comparison with Similar Compounds
1-Methylpropyl cyclohexanecarboxylate can be compared with other similar esters, such as:
- Cyclohexanecarboxylic acid methyl ester
- Cyclohexanecarboxylic acid ethyl ester
- Cyclohexanecarboxylic acid propyl ester
These compounds share similar chemical structures and properties but differ in the alkyl group attached to the ester functional group. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and applications .
Properties
CAS No. |
6553-82-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
butan-2-yl cyclohexanecarboxylate |
InChI |
InChI=1S/C11H20O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
ZCNBPOAOAOYPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


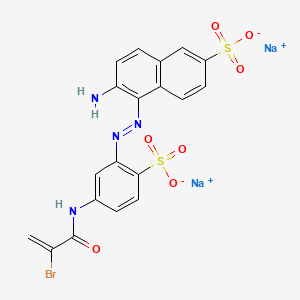

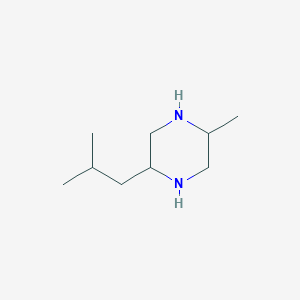
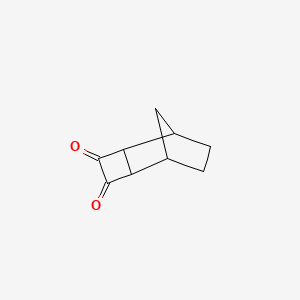
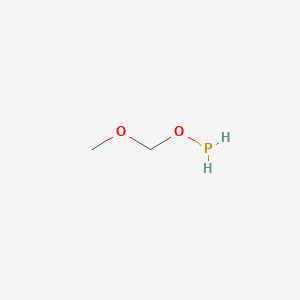

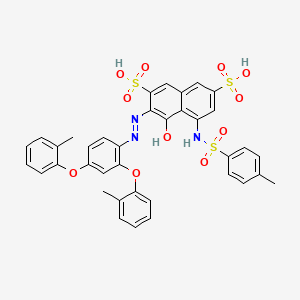

![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
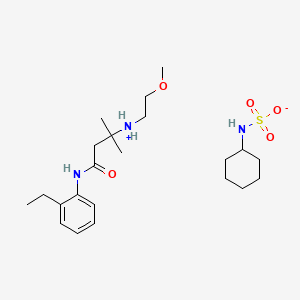
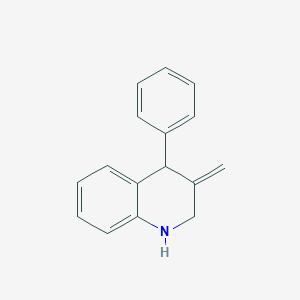
![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)
